5-[4-(3-carboxy-4-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid
Overview
Description
4,4’‘-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-3,3’'-dicarboxylic acid is an organic compound with the molecular formula C20H14O6 It is a derivative of terphenyl, a compound consisting of three benzene rings connected in a linear arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’‘-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-3,3’'-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Core: The initial step involves the formation of the terphenyl core through a Suzuki coupling reaction between a dibromo-benzene derivative and a phenylboronic acid.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Carboxylation: The final step involves the carboxylation of the terphenyl core, which can be achieved using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’‘-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-3,3’'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong bases or acids, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted terphenyl derivatives depending on the reagents used.
Scientific Research Applications
4,4’‘-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-3,3’'-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant due to its hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism of action of 4,4’‘-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-3,3’'-dicarboxylic acid involves its ability to interact with various molecular targets through its hydroxyl and carboxylic acid groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s effects are mediated through pathways involving oxidative stress modulation, metal ion chelation, and interaction with cellular proteins.
Comparison with Similar Compounds
Similar Compounds
4,4’‘-Dihydroxy-[1,1’4’,1’‘-terphenyl]-2’,3,3’'-tricarboxylic acid: Similar structure but with an additional carboxylic acid group.
4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylic acid: Contains fluorine atoms and a different arrangement of functional groups.
Uniqueness
4,4’‘-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-3,3’'-dicarboxylic acid is unique due to its specific arrangement of hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable hydrogen bonds and coordinate with metal ions makes it particularly valuable in the synthesis of advanced materials and in medicinal chemistry.
Properties
IUPAC Name |
5-[4-(3-carboxy-4-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c21-17-7-5-13(9-15(17)19(23)24)11-1-2-12(4-3-11)14-6-8-18(22)16(10-14)20(25)26/h1-10,21-22H,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLXGWZXBPJXAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.